molecular formula C16H23NO5 B2772471 Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid CAS No. 1421258-64-1

Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid

Cat. No.: B2772471
CAS No.: 1421258-64-1
M. Wt: 309.362
InChI Key: KZXRAYHRGMMYMD-GFCCVEGCSA-N
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Description

Boc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid is a compound of significant interest in the field of organic chemistry. It is a derivative of butyric acid, featuring a 4-methoxyphenyl group and an amino group protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.

Properties

IUPAC Name

(3R)-4-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(10-14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXRAYHRGMMYMD-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Introduction of the 4-Methoxyphenyl Group:

    Formation of the Butyric Acid Backbone: The butyric acid backbone is constructed through a series of reactions, including alkylation and oxidation.

Industrial Production Methods: Industrial production of Boc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: Boc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Boc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing premature reactions. The 4-methoxyphenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Boc-®-3-Amino-4-phenyl-butyric acid: Lacks the methoxy group, resulting in different binding properties and reactivity.

    Boc-®-3-Amino-4-(4-hydroxy-phenyl)-butyric acid: Features a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness: Boc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid is unique due to the presence of the 4-methoxyphenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring selective binding and reactivity.

Biological Activity

Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid is a chiral β-amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which is commonly used in peptide synthesis. The presence of a methoxy-phenyl substituent enhances its interaction with biological targets. The molecular formula is C15H21NO4C_{15}H_{21}NO_4, with a molecular weight of approximately 277.34 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound's amino group can participate in hydrogen bonding, while the methoxy-phenyl group may engage in π-π stacking interactions, influencing protein structure and function.

Key Mechanisms:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has potential interactions with neurotransmitter receptors, which could affect signaling pathways related to mood and cognition.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity through various mechanisms:

  • Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. For example, compounds containing similar structural motifs have been reported to significantly reduce mRNA levels of these cytokines without inducing hepatotoxicity .
  • Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects, potentially beneficial for conditions like neurodegenerative diseases. These compounds showed minimal cytotoxicity while exhibiting favorable profiles in cellular assays .
  • Protein Interactions : The compound serves as a model for studying protein-protein interactions and enzyme-substrate specificity, highlighting its role in biochemical research.

Case Study 1: Anti-inflammatory Activity

A study synthesized novel compounds based on the 4-amino-butanamide moiety and evaluated their effects on inflammatory cytokine expression. Among these, derivatives similar to this compound exhibited potent inhibition of IL-1β and IL-6 mRNA expression in vitro, indicating potential therapeutic applications for inflammatory diseases .

Case Study 2: Neuroprotection

In another investigation, compounds derived from this compound were assessed for their neuroprotective capabilities against oxidative stress in neuronal cell lines. The results indicated a significant reduction in cell death and oxidative damage markers when treated with these compounds .

Data Table: Biological Activity Overview

Activity Type Description Reference
Anti-inflammatoryInhibition of IL-1β and IL-6 mRNA expression
NeuroprotectiveReduction of oxidative stress-induced neuronal damage
Protein InteractionModulation of enzyme activity and receptor binding

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The synthesis typically involves sequential protection of the amino group using Boc anhydride in the presence of a base (e.g., triethylamine), followed by coupling reactions to introduce the 4-methoxy-phenyl substituent. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are employed. Reaction conditions such as pH (maintained at 8–9 for Boc protection) and temperature (0–25°C to minimize racemization) are critical. Post-synthesis, chiral HPLC with columns like Chiralpak IA/IB is recommended to confirm enantiomeric purity (>99% ee) .

Q. How does the Boc protecting group enhance stability during peptide synthesis involving this compound?

  • Methodological Answer : The Boc (tert-butyloxycarbonyl) group protects the amino functionality from unintended nucleophilic attacks during peptide elongation. It is stable under basic and nucleophilic conditions but can be selectively removed using acidic reagents (e.g., TFA or HCl in dioxane) without disrupting acid-labile side chains. This stability allows for sequential deprotection and coupling in solid-phase peptide synthesis (SPPS) workflows .

Q. What analytical techniques are recommended for confirming the enantiomeric purity and structural integrity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column with a hexane/isopropanol mobile phase (80:20 v/v) to resolve enantiomers.
  • NMR Spectroscopy : Analyze the coupling constants (e.g., 3JHH^3J_{H-H}) in 1^1H-NMR to confirm stereochemistry.
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., exact mass 304.1526 for C16_{16}H20_{20}N2_2O4_4) to confirm absence of impurities .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxy substituent influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The electron-donating methoxy group increases the electron density of the phenyl ring, enhancing π-π stacking interactions during resin loading in SPPS. However, it may reduce coupling efficiency in sterically hindered environments. Comparative studies with analogs (e.g., 4-cyano or 4-fluoro substituents) show that electron-withdrawing groups improve coupling rates but reduce solubility. Optimization requires balancing substituent effects with solvent polarity (e.g., DMF or DCM) .

Q. What strategies mitigate racemization during the deprotection of the Boc group in this compound?

  • Methodological Answer : Racemization is minimized by:

  • Low-Temperature Deprotection : Use TFA at 0°C for 30 minutes instead of room temperature.
  • Additive Buffers : Incorporate 2% triisopropylsilane (TIS) or H2_2O in TFA to scavenge carbocation intermediates.
  • Microwave-Assisted Deprotection : Short, controlled bursts (e.g., 50°C for 5 minutes) reduce exposure to harsh conditions. Post-deprotection, immediate neutralization (pH 7–8) prevents acid-induced degradation .

Q. How do structural modifications at the phenyl ring position affect the compound’s biological activity in drug discovery?

  • Methodological Answer :

  • Hydrophobic Interactions : Bulky substituents (e.g., naphthyl in Boc-(R)-3-Amino-4-(1-naphthyl)-butyric acid) enhance binding to hydrophobic pockets in enzymes like DPP-4, as seen in sitagliptin analogs .
  • Electron-Withdrawing Groups : Fluorine or nitro groups (e.g., 4-NO2_2) improve metabolic stability but may reduce solubility. For example, Boc-(R)-3-Amino-4-(4-nitrophenyl)-butyric acid shows 3x higher plasma stability in preclinical models compared to the methoxy analog .

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